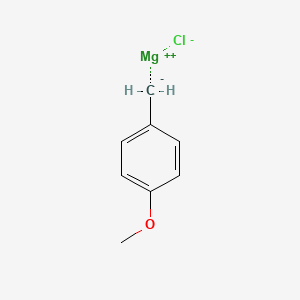

4-Methoxybenzylmagnesium chloride

説明

Significance of Grignard Reagents in Advanced Carbon-Carbon Bond Formation Methodologies

The paramount significance of Grignard reagents lies in their ability to create carbon-carbon bonds with a wide variety of electrophiles. tutorchase.com Discovered by French chemist Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, these organomagnesium compounds are powerful nucleophiles and strong bases. thermofisher.comacs.org The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking electrophilic carbon centers in functional groups like aldehydes, ketones, esters, and epoxides. masterorganicchemistry.commt.com This reactivity is fundamental to the synthesis of a vast array of organic compounds, including pharmaceuticals, polymers, and natural products. tutorchase.comnumberanalytics.com

The versatility of Grignard reagents is a key aspect of their importance. tutorchase.com They can be used to synthesize primary, secondary, and tertiary alcohols from formaldehyde, other aldehydes, and ketones/esters, respectively. mt.com Their reactions are often efficient, proceeding in high yields under relatively mild conditions, which makes them invaluable tools for both laboratory-scale research and industrial-scale production. numberanalytics.com

Historical Development and Contemporary Utility of Benzyl (B1604629) Grignard Reagents in Synthetic Transformations

Following the initial discovery of Grignard reagents, the synthesis and use of benzyl derivatives were quickly explored. thermofisher.comacs.org Benzyl Grignard reagents are well-known and have been utilized in the synthesis of important pharmaceutical compounds. rsc.org A significant challenge historically associated with benzyl Grignard reagents, particularly those derived from benzyl bromides, is the formation of the Wurtz coupling by-product, where two benzyl groups couple to form 1,2-diphenylethane. rsc.orgresearchgate.net

In contemporary synthesis, benzyl Grignard reagents remain highly relevant. They are employed in the construction of complex molecular architectures where a benzyl moiety needs to be introduced. Research has focused on optimizing reaction conditions to improve yields and minimize side reactions. For instance, the choice of solvent can significantly impact reactivity and the formation of by-products. rsc.org The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, has been shown to be a superior solvent in many cases, suppressing the Wurtz coupling side-reaction. rsc.org Furthermore, continuous flow processes are being developed to improve the selectivity of Grignard reagent formation and reduce unwanted coupling. researchgate.net

Unique Reactivity and Mechanistic Profile of 4-Methoxybenzylmagnesium Chloride as a Substituted Benzyl Nucleophile

This compound is a substituted benzyl Grignard reagent, and its reactivity is influenced by the presence of the methoxy (B1213986) group on the aromatic ring. The methoxy group is an electron-donating group (EDG) due to its resonance effect, which increases the electron density of the benzene (B151609) ring. This electronic effect can influence the nucleophilicity of the benzylic carbon.

Studies comparing benzyl Grignard reagents with electron-donating and electron-withdrawing groups have shown that EDGs can lead to slightly better yields in certain reactions. nih.gov The increased electron density on the ring can stabilize the transition state of the reaction, leading to enhanced reactivity. The reagent is typically prepared from 4-methoxybenzyl chloride and magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). prepchem.comwikipedia.org

The reaction of this compound with an electrophile proceeds via the nucleophilic attack of the benzylic carbanion on the electrophilic center. For example, in reactions with carbonyl compounds, it forms a new carbon-carbon bond, leading to the corresponding alcohol after an acidic workup. It has been used in multi-step syntheses, for instance, in the presence of a copper catalyst (LiCuCl₄) for conjugate additions or in reactions to form complex heterocyclic structures. researchgate.net

The table below illustrates the general reactivity of this compound with different classes of electrophiles.

| Electrophile Class | Product Class (after workup) |

| Aldehydes (e.g., Acetaldehyde) | Secondary Alcohols |

| Ketones (e.g., Acetone) | Tertiary Alcohols |

| Esters (e.g., Ethyl acetate) | Tertiary Alcohols (via double addition) |

| Epoxides (e.g., Ethylene oxide) | Alcohols (with extended carbon chain) |

| Carbon Dioxide | Carboxylic Acids |

Scope and Academic Relevance of Investigating this compound Chemistry

The study of this compound and related substituted benzyl Grignard reagents holds significant academic relevance. It allows for a deeper understanding of the electronic effects of substituents on the reactivity and stability of organometallic reagents. By systematically evaluating the outcomes of reactions with various electrophiles, chemists can build predictive models for designing more efficient and selective synthetic routes.

Structure

3D Structure of Parent

特性

IUPAC Name |

magnesium;1-methanidyl-4-methoxybenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O.ClH.Mg/c1-7-3-5-8(9-2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWJEJINASVQGJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450026 | |

| Record name | 4-Methoxybenzylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38769-92-5 | |

| Record name | 4-Methoxybenzylmagnesium chloride solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Preparation and in Situ Generation of 4 Methoxybenzylmagnesium Chloride in Research Settings

Optimized Synthetic Protocols for the Formation of 4-Methoxybenzylmagnesium Chloride

The efficient formation of this compound is crucial for its successful use in subsequent chemical reactions. Researchers have developed various protocols to optimize its synthesis, primarily through direct formation from halides and transmetalation approaches.

Direct Grignard Formation from 4-Methoxybenzyl Halides: Mechanistic Considerations and Yield Optimization Strategies

The most common method for preparing this compound is the direct reaction of a 4-methoxybenzyl halide with magnesium metal. utexas.eduleah4sci.com The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent as it forms. utexas.eduleah4sci.com

Mechanism: The formation of a Grignard reagent is a complex process that is understood to involve radical intermediates. utexas.edualfredstate.edu The reaction occurs on the surface of the magnesium metal. The initial step involves the transfer of an electron from the magnesium to the carbon-halogen bond of the 4-methoxybenzyl halide. utexas.edu This results in the formation of a 4-methoxybenzyl radical and a magnesium halide radical anion. These species then rapidly combine to form the this compound.

Yield Optimization: Several factors can influence the yield of the Grignard reagent. The purity and activation of the magnesium metal are critical. researchgate.net The surface of magnesium is often coated with a layer of magnesium oxide, which can inhibit the reaction. Activation methods include mechanical stirring to expose a fresh metal surface, or the use of activating agents like iodine or 1,2-dibromoethane (B42909). researchgate.netresearchgate.net The choice of solvent is also important, with THF often being preferred for less reactive halides. leah4sci.com The reaction temperature must be carefully controlled to manage the exothermic nature of the reaction and prevent side reactions. youtube.com

| Parameter | Condition | Rationale |

| Starting Material | 4-methoxybenzyl chloride or bromide | Chloride is often used. prepchem.com |

| Magnesium | Turnings, powder | High surface area increases reaction rate. |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Aprotic and solvates the Grignard reagent. utexas.eduleah4sci.com |

| Initiation | Iodine, 1,2-dibromoethane, mechanical grinding | Removes oxide layer and activates magnesium surface. researchgate.netresearchgate.net |

| Temperature | 20-65 °C | Balances reaction rate and minimizes side reactions. acs.orgsigmaaldrich.com |

Transmetalation Approaches for this compound Generation

Transmetalation offers an alternative route to this compound, particularly for substrates with functional groups that are incompatible with direct Grignard formation. This method involves the reaction of a more reactive organometallic compound, such as an organolithium species, with a magnesium salt like magnesium bromide or chloride.

Another common transmetalation involves the use of isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride, to perform a halogen-magnesium exchange with an aryl or vinyl halide. wikipedia.orgharvard.edu This method is highly effective for preparing functionalized Grignard reagents at low temperatures, where direct formation might be sluggish or lead to decomposition. harvard.edu For instance, an aryl bromide can be smoothly converted to the corresponding arylmagnesium chloride by treatment with i-PrMgCl·LiCl. wikipedia.org

Role of Additives and Activators in Enhancing Grignard Formation and Stability

Additives and activators play a crucial role in improving the efficiency of Grignard reagent formation and enhancing the stability and reactivity of the resulting organometallic species.

Influence of Lithium Chloride (LiCl) on Reactivity and Functional Group Tolerance

The addition of lithium chloride (LiCl) to Grignard reagent preparations has a profound effect on their reactivity and functional group tolerance. wikipedia.org The resulting species, often referred to as "Turbo-Grignard" reagents, are more soluble and exhibit enhanced reactivity compared to their traditional counterparts. wikipedia.orgfishersci.co.uksigmaaldrich.com

The presence of LiCl is believed to shift the Schlenk equilibrium, which describes the equilibrium between the Grignard reagent (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. nih.gov LiCl can break down polymeric Grignard aggregates, leading to the formation of more reactive monomeric species. nih.gov This increased reactivity allows for reactions to be carried out at lower temperatures, which in turn improves the tolerance for sensitive functional groups such as esters and nitriles. wikipedia.org

| Additive | Effect | Mechanism |

| Lithium Chloride (LiCl) | Increases reactivity and solubility. | Shifts Schlenk equilibrium, breaks up aggregates. wikipedia.orgnih.gov |

Application of Other Activating Agents (e.g., DIBAL-H) in Grignard Initiation

Initiation of the Grignard reaction can sometimes be challenging. In such cases, activating agents can be employed to facilitate the start of the reaction. Diisobutylaluminum hydride (DIBAL-H) has been shown to be an effective activator for magnesium metal. researchgate.netresearchgate.netcolab.ws It is believed to clean the magnesium surface by reducing the passivating magnesium oxide layer. researchgate.net This allows the Grignard formation to initiate at lower temperatures, providing better control over the highly exothermic reaction. acs.orgcolab.ws This method is particularly useful in large-scale preparations where ensuring a smooth and controlled initiation is critical for safety. colab.ws Other activators like iodine and 1,2-dibromoethane are also commonly used to etch the magnesium surface and expose fresh, reactive metal. researchgate.netresearchgate.net

Spectroscopic and Spectrometric Techniques for In Situ Monitoring of this compound Formation and Consumption

The ability to monitor the formation and consumption of Grignard reagents in real-time is invaluable for optimizing reaction conditions and ensuring complete conversion. Several spectroscopic and spectrometric techniques are employed for this purpose.

In situ Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of Grignard reactions. colab.wsacs.org By tracking the disappearance of the characteristic vibrational bands of the starting 4-methoxybenzyl halide and the appearance of new bands associated with the C-Mg bond of the Grignard reagent, the reaction can be followed in real time. acs.orgresearchgate.net This allows for precise determination of the reaction endpoint and can help in identifying the accumulation of unreacted starting material, which can be a safety concern. colab.wsacs.org

Raman spectroscopy has also been investigated for the quality determination of Grignard reagents. mdpi.comresearchgate.net It is particularly well-suited for this application as it is less sensitive to interference from moisture compared to other spectroscopic methods. mdpi.comresearchgate.net By analyzing the Raman spectra, it is possible to quantify the concentration of the Grignard reagent and detect the presence of impurities. mdpi.comresearchgate.net

Differential spectrophotometry offers another method for determining the concentration of Grignard reagents. This technique involves reacting the Grignard reagent with a reagent like acetophenone (B1666503) and measuring the change in absorbance at a specific wavelength. This allows for the selective measurement of the active Grignard reagent concentration.

| Technique | Information Provided | Advantages |

| In situ FTIR | Real-time monitoring of reactant consumption and product formation. acs.orgresearchgate.net | Non-invasive, provides kinetic data. acs.org |

| Raman Spectroscopy | Quantitative analysis of Grignard reagent concentration and impurities. mdpi.comresearchgate.net | Insensitive to moisture, can be used in aqueous environments. mdpi.comresearchgate.net |

| Differential Spectrophotometry | Selective determination of active Grignard reagent concentration. | High selectivity for the active species. |

Real-time Fourier Transform Infrared (FTIR) Spectroscopy Applications in Reaction Progress Analysis

Real-time monitoring of chemical reactions using in situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) tool that has found significant application in the synthesis of Grignard reagents. researchgate.net Its primary advantage is the ability to continuously track the concentration of reactants and products without the need for sampling, providing immediate feedback on the reaction's status. researchgate.net This is particularly crucial for Grignard reactions, which can have an induction period and are highly exothermic, posing safety risks if the unreacted halide accumulates. acs.org

In the preparation of this compound from 4-methoxybenzyl chloride and magnesium in a solvent like tetrahydrofuran (THF), an attenuated total reflectance (ATR) FTIR probe can be inserted directly into the reaction mixture. acs.org The progress of the reaction is monitored by observing the disappearance of characteristic infrared absorption bands of the starting material, 4-methoxybenzyl chloride.

Research Findings: Studies on Grignard formation have shown that FTIR can definitively confirm the initiation of the reaction by detecting the decrease in the organic halide's concentration. acs.org For the synthesis of this compound, the key vibrational bands to monitor would be those associated with the carbon-chlorine (C-Cl) bond and the aromatic structure of the starting material. The consumption of 4-methoxybenzyl chloride is directly correlated with a decrease in the intensity of its specific IR peaks. This allows researchers to ensure the reaction has started before adding the bulk of the halide, preventing dangerous accumulation. acs.orghzdr.de Furthermore, continuous monitoring can detect if the reaction stalls, enabling prompt intervention.

The table below outlines the key IR absorptions used to track the conversion of 4-methoxybenzyl chloride to its corresponding Grignard reagent.

| Functional Group | Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

| C-Cl Stretch | ~700-600 | The disappearance of this band indicates the consumption of the 4-methoxybenzyl chloride starting material. |

| C-O-C Stretch (Aryl Ether) | ~1250 | This peak, associated with the methoxy (B1213986) group, should remain present throughout the reaction, serving as a reference. |

| C=C Stretch (Aromatic) | ~1610, 1510 | Changes in the electronic structure of the aromatic ring upon Grignard formation may cause slight shifts in these peaks. |

| C-H Stretch (Aromatic) | ~3100-3000 | These peaks are expected to persist in the product. |

Note: The direct observation of the C-Mg bond stretch is typically challenging as it occurs in the far-infrared region (< 600 cm⁻¹), which is not accessible by standard mid-IR probes. Therefore, reaction monitoring focuses on the consumption of the reactant.

Flow chemistry setups, which enable the continuous generation of unstable intermediates, frequently integrate inline FTIR flow cells for real-time analysis, allowing for precise control over reaction conditions and residence time. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Reagent Purity and Concentration in Reaction Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of chemical compounds. For Grignard reagents like this compound, both ¹H and ¹³C NMR are used to confirm the structure, assess purity, and determine the concentration of the active reagent in solution. magritek.com Due to their reactivity, Grignard reagents are analyzed as solutions, typically in deuterated ethereal solvents like THF-d₈.

Structural Elucidation: The formation of this compound from its chloride precursor leads to distinct changes in the NMR spectrum. In the ¹H NMR spectrum, the benzylic protons (–CH₂–) experience a significant upfield shift upon conversion from C-Cl to C-Mg-Cl, a consequence of the increased electron density on the carbon atom bonded to the electropositive magnesium. The aromatic protons also exhibit shifts reflecting the change in the electronic nature of the benzyl (B1604629) group.

Purity and Concentration: NMR can readily identify impurities or byproducts, such as Wurtz coupling products (1,2-bis(4-methoxyphenyl)ethane), which may form during the synthesis. For quantitative analysis (qNMR), a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) is added to the NMR sample. rsc.org By comparing the integral of a known proton signal from the Grignard reagent to the integral of a signal from the standard, the precise molar concentration of this compound in the solution can be calculated. This is often more accurate than traditional titration methods, which can be affected by the presence of other basic magnesium species.

The following tables provide the predicted ¹H and ¹³C NMR spectral data for this compound in a coordinating solvent like THF.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (ortho to CH₂) | ~6.9-7.1 | Doublet | 2H |

| Ar-H (ortho to OCH₃) | ~6.6-6.8 | Doublet | 2H |

| OCH₃ | ~3.7-3.8 | Singlet | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Mg | ~60-65 |

| Aromatic C (quaternary, C-CH₂) | ~150-155 |

| Aromatic C (quaternary, C-OCH₃) | ~157-159 |

| Aromatic CH (ortho to CH₂) | ~129-131 |

| Aromatic CH (ortho to OCH₃) | ~113-115 |

Note: Chemical shifts are predictions and can vary based on solvent and concentration due to factors like the Schlenk equilibrium. wikipedia.org

The combined use of real-time FTIR and conclusive NMR analysis provides a comprehensive approach to understanding and controlling the in situ generation of this compound in modern research, ensuring reproducibility and safety.

Mechanistic Investigations of 4 Methoxybenzylmagnesium Chloride Reactivity in Diverse Synthetic Transformations

Nucleophilic Addition Reactions: Substrate Scope, Selectivity, and Mechanistic Pathways

Carbonyl Additions: Elucidation of Reaction Pathways and Diastereoselectivity

The reaction of 4-methoxybenzylmagnesium chloride with aldehydes and ketones proceeds via nucleophilic addition to the electrophilic carbonyl carbon. chemistrysteps.comlibretexts.org This process leads to the formation of a tetrahedral intermediate, which is subsequently protonated during workup to yield the corresponding alcohol. youtube.com

The generally accepted mechanism involves the coordination of the magnesium atom of the Grignard reagent to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. chemistrysteps.com This is followed by the nucleophilic attack of the 4-methoxybenzyl group. youtube.com

Studies into the diastereoselectivity of Grignard additions have revealed that the halide component of the reagent (e.g., Cl, Br, I) can significantly influence the stereochemical outcome. nih.gov While specific studies on this compound are not extensively detailed in this context, the general principle suggests that the nature of the halogen can affect the electronic properties and aggregation state of the Grignard reagent, thereby influencing the transition state geometry and diastereoselectivity. nih.gov

Table 1: Diastereoselectivity in the Addition of Methyl Grignard Reagents to a β-Hydroxy Ketone nih.gov

| Entry | Grignard Reagent | Solvent | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | MeMgCl | CH₂Cl₂ | 2.3:1 | 78 |

| 2 | MeMgBr | CH₂Cl₂ | 3.5:1 | 85 |

| 3 | MeMgI | CH₂Cl₂ | 6:1 | 92 |

| 4 | MeMgCl | THF | 1:1 | 65 |

| 5 | Me₂Mg | CH₂Cl₂ | 1:1 | 50 |

This table illustrates the halide and solvent effect on diastereoselectivity in a model system, providing a basis for understanding potential selectivity with this compound.

Imine and Nitrile Additions: Mechanistic Insights and Regioselectivity

The addition of Grignard reagents to imines and nitriles provides a direct route to amines. The reaction with imines is analogous to carbonyl addition, with the nucleophilic attack occurring at the imine carbon. DFT calculations on related systems have shown that the reaction proceeds through a well-defined transition state. nih.gov

In the case of additions to nitriles, the reaction initially forms a metallo-imine intermediate after the addition of one equivalent of the Grignard reagent. This intermediate can then be hydrolyzed to a ketone or react with a second equivalent of the Grignard reagent to form a geminal diamine precursor, which upon hydrolysis yields a primary amine. The regioselectivity of the addition is high, with the nucleophile exclusively attacking the nitrile carbon. nih.gov

Studies on the hydroboration of nitriles catalyzed by Grignard reagents have provided insights into the reaction mechanism, suggesting the formation of intermediate magnesium complexes that facilitate the transformation. nih.gov While this is a different reaction, the principles of Grignard-nitrile interaction are relevant.

Cross-Coupling Methodologies Involving this compound

This compound is a valuable coupling partner in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds between sp³- and sp²-hybridized carbon atoms. researchgate.net

Transition-Metal Catalyzed Cross-Couplings: Suzuki-Miyaura, Kumada, and Negishi Analogs

Kumada Coupling: This reaction involves the direct coupling of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org The reaction is a powerful tool for forming C-C bonds and has been used in the synthesis of a wide range of organic molecules. researchgate.net The general mechanism involves oxidative addition of the organic halide to the low-valent metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the catalyst. wikipedia.orgslideshare.net

Suzuki-Miyaura Coupling: While the classic Suzuki-Miyaura reaction involves an organoboron reagent, Grignard reagents can be used to generate the necessary organoboron species in situ. libretexts.orgyoutube.com Alternatively, modified protocols may allow for the direct participation of Grignard reagents in a Suzuki-type cycle. The fundamental steps of oxidative addition, transmetalation, and reductive elimination remain central to the mechanism. libretexts.orgrsc.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding Grignard reagent by transmetalation with a zinc salt like ZnCl₂. organic-chemistry.orgyoutube.com This method is known for its high functional group tolerance. chem-station.com The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation from zinc to the transition metal catalyst, and reductive elimination. chem-station.comillinois.edu

Table 2: Comparison of Common Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Kumada organic-chemistry.orgwikipedia.org | Grignard (R-MgX) | Ni or Pd | Direct use of Grignard reagents. |

| Suzuki-Miyaura libretexts.orgfishersci.fr | Organoboron (R-B(OR)₂) | Pd | Mild conditions, high functional group tolerance. |

| Negishi organic-chemistry.orgchem-station.com | Organozinc (R-ZnX) | Ni or Pd | High reactivity and functional group tolerance. |

Mechanistic Probes of Transmetalation and Reductive Elimination Steps in Catalytic Cycles

The efficiency and selectivity of cross-coupling reactions are highly dependent on the rates of the individual steps in the catalytic cycle. acs.org Mechanistic studies often focus on understanding the transmetalation and reductive elimination steps.

Transmetalation: This step involves the transfer of the organic group from the main group metal (e.g., Mg in the Grignard reagent) to the transition metal catalyst. researchgate.net The rate and efficiency of transmetalation can be influenced by factors such as the nature of the ligands on the transition metal, the solvent, and the presence of additives. In iron-catalyzed cross-couplings, for example, the transmetalation of a Grignard reagent to an iron(II) species is a key step in regenerating the active catalyst. nih.gov

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the transition metal center are coupled and the cross-coupled product is released, regenerating the catalytically active low-valent transition metal species. acs.org The facility of this step is crucial for achieving high turnover numbers and preventing side reactions. Studies on nickel-catalyzed couplings have provided detailed insights into the reductive elimination process. rsc.org

Conjugate Addition Reactions to α,β-Unsaturated Systems

This compound can also participate in conjugate addition (or 1,4-addition) reactions with α,β-unsaturated carbonyl compounds. libretexts.orglibretexts.org This mode of reactivity is in competition with the direct 1,2-addition to the carbonyl group.

The outcome of the reaction (1,2- vs. 1,4-addition) is influenced by a variety of factors, including the structure of the α,β-unsaturated system, the reaction conditions, and the nature of the Grignard reagent. libretexts.orgmasterorganicchemistry.com Harder nucleophiles, such as Grignard reagents, tend to favor 1,2-addition, which is often kinetically controlled. masterorganicchemistry.com However, 1,4-addition can be promoted through the use of copper catalysts, which generate a softer organocopper species in situ.

The mechanism of the uncatalyzed 1,4-addition involves the nucleophilic attack of the Grignard reagent at the β-carbon of the α,β-unsaturated system, leading to the formation of a magnesium enolate intermediate. libretexts.org This enolate is then protonated upon workup to give the 1,4-addition product. masterorganicchemistry.com

Regioselectivity and Stereocontrol in Michael-Type Additions

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. While Grignard reagents typically favor 1,2-addition to the carbonyl carbon, their reactivity can be redirected to achieve 1,4-regioselectivity. In the case of this compound, this is effectively accomplished by its conversion into a Gilman-type cuprate (B13416276) reagent.

The addition of a catalytic amount of a copper salt, such as lithium tetrachlorocuprate(II) (Li₂CuCl₄), modifies the Grignard reagent into a more complex organocopper species. This "soft" nucleophile preferentially attacks the "soft" electrophilic β-carbon of the Michael acceptor, leading to the desired 1,4-adduct. This method ensures high regioselectivity, avoiding the competing 1,2-addition pathway.

Stereocontrol in these additions is a critical aspect of asymmetric synthesis. The approach of the nucleophile to the Michael acceptor can be influenced by steric hindrance and the geometry of the transition state. To achieve high levels of stereoselectivity, the reaction is often guided by chiral auxiliaries or catalysts that create a diastereomeric transition state, favoring the formation of one stereoisomer over the other.

Role of Lewis Acids and Chiral Catalysts in Inducing Enantioselectivity

Achieving high enantioselectivity in Michael additions involving nucleophiles like this compound often necessitates the use of external chiral reagents. Lewis acids and chiral catalysts play a pivotal role in creating a controlled, asymmetric environment around the reacting species.

Role of Lewis Acids: A Lewis acid coordinates to the carbonyl oxygen of the α,β-unsaturated electrophile (Michael acceptor). This coordination enhances the electrophilicity of the molecule and can lock it into a specific, more reactive conformation. This pre-organization of the substrate is crucial for achieving high levels of stereocontrol.

Role of Chiral Catalysts: Chiral catalysts, often in the form of a complex between a metal Lewis acid and a chiral ligand, are the primary drivers of enantioselectivity. The chiral ligand creates a three-dimensional pocket around the reaction center. The incoming nucleophile and the activated electrophile can only approach each other in a limited number of ways, leading to a highly favored transition state for the formation of one enantiomer. The choice of metal and the specific structure of the chiral ligand can be tuned to favor the formation of either the (R) or (S) product from the same starting materials.

Table 1: Components for Enantioselective Michael-Type Additions

| Component | Function | Examples |

|---|---|---|

| Nucleophile | The carbon-donating species. | This compound (often as a cuprate) |

| Michael Acceptor | The α,β-unsaturated electrophile. | Cyclohexenone, Methyl vinyl ketone, Acrylonitrile |

| Lewis Acid | Activates the Michael acceptor and organizes the transition state. | Sc(OTf)₃, Y(OTf)₃, Mg(ClO₄)₂ |

| Chiral Ligand / Catalyst | Induces asymmetry in the transition state, controlling the stereochemical outcome. | BOX (bis(oxazoline)), PYBOX, TADDOL, Chiral N,N'-dioxides |

Other Specialized Reactions: Alkylation and Functionalization Strategies

Beyond conjugate additions, the primary and most widespread application of this compound is as a potent alkylating agent in standard Grignard reactions. sigmaaldrich.com This reactivity is fundamental to its role in building molecular complexity.

In these reactions, the reagent adds directly to the electrophilic carbon of a carbonyl group (1,2-addition). This provides a reliable method for synthesizing a range of substituted alcohol products. The specific class of alcohol formed is dependent on the nature of the carbonyl electrophile used. This versatility makes it a key building block in multi-step organic synthesis. researchgate.net For instance, it can be used to introduce the 4-methoxybenzyl group into a molecule, which can then be further modified or serve as a key structural component of a larger target molecule. researchgate.net

Table 2: Alkylation Reactions of this compound with Carbonyl Compounds

| Electrophile Type | Initial Product (after addition) | Final Product (after acidic workup) |

|---|---|---|

| Aldehyde (e.g., Acetaldehyde) | Magnesium alkoxide salt of a secondary alcohol | Secondary Alcohol |

| Ketone (e.g., Acetone) | Magnesium alkoxide salt of a tertiary alcohol | Tertiary Alcohol |

| Ester (e.g., Ethyl acetate) | Tertiary alcohol (after double addition) | Tertiary Alcohol (with two identical benzyl (B1604629) groups) |

| Carbon Dioxide (CO₂) | Magnesium carboxylate salt | Carboxylic Acid |

Strategic Applications of 4 Methoxybenzylmagnesium Chloride in Complex Molecule Synthesis and Method Development

Utilization in Total Synthesis of Natural Products and Pharmaceutical Intermediates

The 4-methoxybenzyl group is a common motif in a variety of biologically active compounds. Consequently, 4-methoxybenzylmagnesium chloride serves as a crucial building block for introducing this structural unit in the synthesis of natural products and pharmaceutical intermediates. chemie-brunschwig.ch

Key Step Integration in Building Complex Carbon Skeletons and Functional Group Architectures

A prominent example of its application is in the total synthesis of anisomycin (B549157) and its analogues. thieme-connect.com In several synthetic routes towards these potent antibiotics, this compound is employed to install the characteristic 4-methoxybenzyl side chain. For instance, in one approach, the reagent is added to a chiral aldehyde intermediate, followed by an oxidation step to yield a key ketone. thieme-connect.com This ketone then undergoes further transformations to construct the pyrrolidine (B122466) ring of the anisomycin core. thieme-connect.com

Another notable application is in the synthesis of 2-amino-2-fluoromethyl-3-(4-methoxyphenyl)propionitrile, a valuable intermediate for pharmaceutically active compounds. google.com The synthesis involves the preparation of this compound, which then reacts with a fluorinated ketimine magnesium halide. google.com This reaction is a critical step in forming the carbon skeleton of the target molecule.

The reagent has also been utilized in the synthesis of various heterocyclic compounds. For example, it has been reacted with nitrones to produce hydroxylamines, which are precursors to important bioactive molecules like (-)-anisomycin. thieme-connect.de In a different strategy, the addition of this compound to an N-benzyltartrimide derivative yields a keto amide, a key intermediate in the synthesis of lactams. thieme-connect.com

The versatility of this compound extends to its use in palladium-mediated cross-coupling reactions for the synthesis of substituted phenols from acyclic ketones. yorku.ca This highlights its role not only in direct nucleophilic additions but also in more complex, transition-metal-catalyzed transformations to build intricate aromatic systems.

Challenges and Solutions in Applying the Reagent to Sterically Hindered or Functionally Diverse Substrates

While a powerful nucleophile, the application of this compound can present challenges, particularly when reacting with sterically hindered or functionally diverse substrates. One common issue is the potential for side reactions, such as enolization of the electrophile or reduction, which can lower the yield of the desired addition product.

In the synthesis of anisomycin analogues, the diastereoselectivity of the addition of this compound to chiral electrophiles can be a critical factor. thieme-connect.com Researchers have addressed this by carefully selecting reaction conditions, such as solvent and temperature, and by employing substrates with appropriate chiral auxiliaries to control the stereochemical outcome. For example, in the reaction with a nitrone to form hydroxylamine (B1172632) precursors for (-)-anisomycin, good diastereoselectivity was achieved in dichloromethane. thieme-connect.de

Development of Novel Synthetic Methodologies Employing this compound

Beyond its direct application in total synthesis, this compound has been instrumental in the development of new synthetic methods.

Catalyst Development for Enantioselective and Diastereoselective Transformations

The development of catalytic, enantioselective additions of Grignard reagents is a major area of research. While specific examples detailing the use of this compound in the development of new catalysts for enantioselective transformations are not extensively documented in the provided results, its application in diastereoselective reactions guided by chiral auxiliaries is well-established. thieme-connect.comthieme-connect.de For instance, the diastereoselective addition to chiral nitrones and imines provides access to optically active amines and hydroxylamines. thieme-connect.comthieme-connect.de These transformations often rely on the inherent stereochemistry of the substrate to direct the approach of the Grignard reagent.

Exploration of Chemo- and Regioselective Functionalization Strategies

The exploration of chemo- and regioselective reactions involving this compound is an active area of synthetic methodology development. Its reaction with various electrophiles, including aldehydes, ketones, nitriles, and imines, demonstrates its versatility. thieme-connect.comgoogle.comgla.ac.ukox.ac.uk For example, its addition to nitriles followed by in-situ reduction of the resulting imine offers a pathway to amines. gla.ac.uk

Furthermore, the use of copper catalysts in conjunction with this compound can modulate its reactivity and selectivity. For instance, the copper-catalyzed conjugate addition of Grignard reagents to α,β-unsaturated systems is a well-known strategy, and similar principles can be applied to achieve regioselective 1,4-addition with this compound.

Application in Asymmetric Synthesis Utilizing Chiral Auxiliaries and Catalysts

Asymmetric synthesis, the preparation of chiral compounds in an enantiomerically pure or enriched form, is a cornerstone of modern drug discovery and development. This compound has been effectively employed in asymmetric synthesis, primarily through the use of chiral auxiliaries.

A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical course of a reaction. Following the key transformation, the auxiliary is removed to reveal the desired chiral product.

In the synthesis of anisomycin and its analogues, chiral auxiliaries derived from tartaric acid and amino acids have been used to control the stereochemistry of the addition of this compound. thieme-connect.com For example, the reaction of the Grignard reagent with an imine derived from a chiral amine leads to the diastereoselective formation of an amine product. thieme-connect.com Similarly, its addition to a chiral nitrone has been shown to proceed with good diastereoselectivity. thieme-connect.de

The following table summarizes selected applications of this compound in asymmetric synthesis:

| Application | Electrophile | Chiral Control | Product | Reference |

| Synthesis of (-)-Anisomycin precursor | Chiral Nitrone | Substrate-controlled | Diastereomeric hydroxylamines | thieme-connect.de |

| Synthesis of (+)-Deacetylanisomycin precursor | Imine with chiral auxiliary | Auxiliary-controlled | Diastereomeric amino diol | thieme-connect.com |

| Synthesis of Anisomycin analogue | N-Benzyltartrimide | Auxiliary-controlled | Diastereomeric lactams | thieme-connect.com |

These examples underscore the importance of this compound as a valuable tool for the stereocontrolled construction of complex molecules, driven by the strategic use of chiral auxiliaries. The development of new chiral catalysts compatible with this Grignard reagent remains an area with potential for further advancement in asymmetric synthesis.

Integration into Flow Chemistry and Automated Synthesis Platforms for Reaction Optimization and Scale-Up Research

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms represents a significant advancement in modern chemical manufacturing. These technologies offer enhanced safety, improved reaction control, and greater efficiency, particularly for highly reactive and exothermic processes such as Grignard reactions. The integration of this compound into these advanced systems is a focal point of research aimed at optimizing reaction conditions and facilitating seamless scale-up for industrial applications.

Continuous flow chemistry mitigates many of the risks associated with large-scale Grignard reactions. discoveracs.orgmt.com The inherent safety advantages stem from the small reaction volumes at any given time, which minimizes the potential impact of thermal runaways. mt.com The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer, enabling precise temperature control that is often difficult to achieve in large batch reactors. acs.org This level of control is crucial for optimizing the formation of this compound and subsequent reactions, leading to higher yields and purities. Research has demonstrated that continuous flow processes can significantly increase the conversion of organic halides to their corresponding Grignard reagents, with some studies reporting an increase from approximately 85% in batch to as high as 98% in flow systems. aiche.org

Automated synthesis platforms, often coupled with flow reactors, further enhance the capabilities for reaction optimization. These systems can systematically vary reaction parameters such as stoichiometry, reaction time, and temperature to rapidly identify optimal conditions. By integrating Process Analytical Technology (PAT), such as in-line Infrared (IR) spectroscopy, real-time monitoring of the reaction progress becomes possible. researchgate.net This allows for the rapid identification of reaction initiation, conversion rates, and the formation of byproducts, providing valuable data for process control and optimization. mt.comresearchgate.net

For the synthesis involving this compound, an automated flow platform would typically consist of syringe pumps to deliver solutions of 4-methoxybenzyl chloride and a magnesium source in an appropriate solvent like tetrahydrofuran (B95107) (THF) to a packed-bed or coil reactor. The system would allow for precise control over flow rates, residence time, and temperature. Downstream, the generated Grignard reagent could be directly introduced into a second reactor to react with an electrophile, all within a closed and automated system. vapourtec.com

The data generated from such automated optimization studies can be substantial. Below is a representative table illustrating the kind of data that can be obtained from the optimization of a hypothetical reaction involving this compound in a flow chemistry setup.

| Parameter | Value |

| Reactants | |

| 4-Methoxybenzyl chloride Concentration | 0.5 M in THF |

| Magnesium | Turnings, packed in column |

| Flow Reactor Conditions | |

| Flow Rate | 0.5 - 2.0 mL/min |

| Residence Time | 2 - 10 min |

| Temperature | 25 - 60 °C |

| Optimization Results | |

| Optimal Flow Rate | 1.2 mL/min |

| Optimal Temperature | 45 °C |

| Conversion to Grignard Reagent | >95% |

| Scale-Up Projections | |

| Lab-Scale Production | 50 g/day |

| Pilot-Scale Production | 0.7 - 1.5 kg/day |

This table is a representative example based on typical optimization parameters and outcomes for Grignard reactions in flow chemistry and does not represent data from a specific study on this compound.

The scalability of continuous flow processes is another significant advantage. Once the optimal reaction conditions are determined on a laboratory scale, the process can often be scaled up by simply running the system for longer periods or by using larger reactors, a concept known as "scaling-out." This linear scalability reduces the time and resources required for process development compared to traditional batch methods, where scaling up often requires significant re-optimization. aiche.org The potential for multi-day, automated operation paves the way for the efficient and safe manufacturing of complex molecules derived from this compound. aiche.org

Computational Chemistry and Theoretical Studies on 4 Methoxybenzylmagnesium Chloride

Transition State Analysis of Key Reactions Involving 4-Methoxybenzylmagnesium Chloride

Understanding the mechanism of reactions involving this compound requires the identification and characterization of transition states. DFT calculations are a powerful tool for locating these high-energy structures and determining the activation barriers for different reaction pathways.

Nucleophilic Additions: The addition of this compound to carbonyl compounds is a fundamental reaction. Computational studies can elucidate the transition state for this process, which often involves the coordination of the carbonyl oxygen to the magnesium atom, followed by the nucleophilic attack of the benzyl (B1604629) group on the carbonyl carbon. The calculations can help distinguish between different proposed mechanisms, such as a polar, four-centered transition state or a radical pathway involving single-electron transfer (SET). The likelihood of a radical mechanism increases with substrates that have low reduction potentials. nih.gov

Rearrangement Pathways: While less common for benzyl Grignard reagents compared to other organometallics, the possibility of rearrangements can be investigated computationally. Theoretical calculations can determine the energy barriers for such processes and assess their likelihood under different reaction conditions.

When this compound reacts with chiral or prochiral substrates, the formation of stereoisomers is possible. Computational modeling can be used to predict and explain the observed stereoselectivity. By calculating the energies of the diastereomeric transition states leading to the different stereoisomers, the preferred reaction pathway can be identified. beilstein-journals.org

For example, in the addition to a ketone with a chiral center adjacent to the carbonyl group, DFT calculations can model the different approaches of the Grignard reagent and predict which diastereomer will be formed in excess. These models often consider the steric and electronic interactions between the substrate and the nucleophile in the transition state.

Similarly, for reactions with substrates that have multiple electrophilic sites, computational analysis of the transition states for attack at each site can predict the regioselectivity of the reaction.

Molecular Dynamics (MD) Simulations and Multiscale Modeling of Reaction Systems

While DFT calculations provide detailed information about specific structures and reaction steps, Molecular Dynamics (MD) simulations can capture the dynamic behavior of the entire reaction system over time. acs.org Ab initio MD (AIMD) simulations, where the forces are calculated "on the fly" using quantum mechanical methods, are particularly powerful for studying the complex solution dynamics of Grignard reagents. acs.orgacs.org

These simulations can provide a more realistic picture of the Schlenk equilibrium by showing the constant exchange of ligands and solvent molecules around the magnesium centers. acs.org They can also model the diffusion of reactants and the initial stages of their interaction, providing a bridge between the static picture from DFT and the macroscopic behavior observed in the laboratory.

Multiscale modeling approaches combine the accuracy of quantum mechanics for the reacting species with the efficiency of classical force fields for the solvent environment. This allows for the simulation of larger and more complex systems over longer timescales, providing a comprehensive understanding of how the solvent environment influences the reactivity of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Reaction Pathway Modeling in Organomagnesium Chemistry

Computational chemistry provides powerful tools for understanding the intricate nature of organomagnesium compounds like this compound. Through methods such as Quantitative Structure-Activity Relationship (QSAR) analysis and reaction pathway modeling, researchers can predict the reactivity and explore the mechanisms of these versatile reagents at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) in Organomagnesium Chemistry

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry and have found application in understanding the reactivity of various chemical species. nih.govfrontiersin.org The fundamental principle of QSAR is to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. researchgate.net For organomagnesium compounds, QSAR models can help elucidate how specific structural features influence their behavior in chemical reactions.

The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors can be classified into several categories, including constitutional, topological, geometrical, and electronic descriptors. nih.gov A mathematical model is then developed to relate these descriptors to an observed activity, such as reaction rate or yield.

While specific QSAR studies exclusively focused on this compound are not prevalent in the literature, the principles can be applied by examining studies on related substituted Grignard reagents. The electronic and steric effects of substituents on the aromatic ring of a benzylmagnesium halide are key determinants of its reactivity.

For this compound, the methoxy (B1213986) group at the para position exerts a significant electronic influence. This can be quantified using descriptors such as Hammett parameters or calculated electronic properties like atomic charges and frontier molecular orbital energies. A hypothetical QSAR study might explore the correlation between such descriptors and the nucleophilicity of the Grignard reagent in addition reactions.

Table 1: Hypothetical QSAR Descriptors for Substituted Benzylmagnesium Chlorides

| Descriptor Type | Specific Descriptor Example | Relevance to this compound |

| Electronic | Hammett Constant (σp) | The methoxy group is an electron-donating group, which would be reflected in this parameter and correlated with reactivity. |

| Steric | Sterimol Parameters (L, B1, B5) | Quantifies the steric bulk of the substituted benzyl group, influencing its access to sterically hindered electrophiles. |

| Topological | Zagreb Index | Relates to the branching and connectivity of the molecule, which can influence its overall reactivity and physical properties. frontiersin.org |

| Quantum Chemical | HOMO Energy | The energy of the Highest Occupied Molecular Orbital can be correlated with the nucleophilicity of the Grignard reagent. |

A QSAR model would be constructed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation linking these descriptors to a measured activity. nih.gov Such a model could predict the reactivity of other substituted benzylmagnesium chlorides, aiding in the selection of reagents for specific synthetic applications.

Reaction Pathway Modeling in Organomagnesium Chemistry

Computational modeling is instrumental in mapping the detailed mechanisms of reactions involving Grignard reagents. rsc.org These studies, often employing Density Functional Theory (DFT) or ab initio molecular dynamics, provide insights into transient species and transition states that are difficult to observe experimentally. nih.gov The complexity of Grignard reactions arises from the Schlenk equilibrium, where various organomagnesium species coexist in solution, including the monomer (RMgX), the dimer (RMgX)₂, and the diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species. acs.orgwikipedia.org

Formation Mechanism: Theoretical investigations into the formation of Grignard reagents have explored both radical and non-radical pathways. rsc.org Studies on the reaction of methyl chloride with magnesium clusters have shown that a radical pathway is often favored on smaller magnesium clusters, while a non-radical pathway can become competitive as the cluster size increases. rsc.org These calculations help to resolve experimental controversies and provide a basis for optimizing synthesis conditions. rsc.org

Reaction with Carbonyl Compounds: A significant area of computational study is the reaction of Grignard reagents with carbonyl compounds. acs.orgnih.gov Theoretical models have been used to investigate the reaction of methylmagnesium chloride with substrates like acetone (B3395972) and formaldehyde. rsc.orgacs.org These studies have revealed that the reaction can proceed through different pathways involving either monomeric or dimeric Grignard species. acs.orgnih.gov

Key findings from these computational studies include:

Role of Solvent: The ethereal solvent (like diethyl ether or THF) is not passive but plays a crucial role by coordinating to the magnesium center, influencing the structure and reactivity of the Grignard reagent. acs.orgacs.org

Monomer vs. Dimer Reactivity: Some studies suggest that the reaction involving a linear dimeric form of the Grignard reagent has a significantly lower activation energy barrier compared to the monomeric path, indicating it as the more likely reaction channel. acs.orgnih.gov

Transition State Geometry: Modeling can determine the geometry of the transition state, which for the addition to a carbonyl often involves a six-membered ring where the magnesium atom coordinates to the carbonyl oxygen. organic-chemistry.org This coordination increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the organic group. acs.org

For this compound, reaction pathway modeling would predict how the electron-donating methoxy group affects the energetics of the transition state. It is plausible that this group would enhance the nucleophilicity of the benzylic carbon, potentially lowering the activation barrier for addition reactions compared to an unsubstituted benzylmagnesium chloride.

Table 2: Calculated Energy Barriers for a Model Grignard Reaction (CH₃MgCl + Acetone)

| Reaction Pathway | Reacting Species | Calculated Activation Energy (kcal/mol) | Reference |

| Monomeric Path | CH₃MgCl + Acetone | Higher Barrier | acs.org, nih.gov |

| Dimeric Path | (CH₃MgCl)₂ + Acetone | Lower Barrier | acs.org, nih.gov |

These computational approaches provide a detailed picture of the factors controlling the reactivity of this compound. QSAR can offer predictive models based on structural properties, while reaction pathway modeling reveals the step-by-step mechanistic details, including the crucial role of aggregation and solvent effects. nih.gov Together, they are invaluable tools for understanding and optimizing the synthetic applications of this important organomagnesium compound.

Advanced Analytical Techniques and Characterization Approaches in Research of 4 Methoxybenzylmagnesium Chloride Chemistry

In Situ Spectroscopic Monitoring of Reaction Dynamics and Intermediate Detection

Real-time monitoring of chemical reactions as they occur, or in situ analysis, provides a continuous stream of data on the concentrations of reactants, intermediates, and products. This approach is invaluable for elucidating reaction mechanisms and kinetics.

Real-time Fourier Transform Infrared (FTIR) Spectroscopy for Mechanistic Studies

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. youtube.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, chemists can track changes in the vibrational spectra of the reacting species. mt.comacs.org This method is particularly well-suited for studying Grignard reactions, as it can follow the consumption of the organic halide and the formation of the organomagnesium compound. mt.com

For the synthesis of 4-Methoxybenzylmagnesium chloride, real-time FTIR can monitor the disappearance of the characteristic C-Cl stretching vibration of 4-methoxybenzyl chloride and the appearance of new bands associated with the C-Mg bond of the Grignard reagent. nih.gov This allows for the precise determination of reaction initiation, which is a critical safety parameter in the scale-up of highly exothermic Grignard preparations. acs.org The continuous data stream helps in identifying the optimal reaction conditions and preventing the accumulation of unreacted starting material, which could lead to a runaway reaction. mt.com Research has demonstrated the utility of inline FTIR monitoring in the continuous production of Grignard reagents, enabling accurate adjustments to reaction parameters to maximize yield. researchgate.netacs.org

Key observables in the FTIR spectrum during the formation of this compound include:

Decrease in intensity of the absorbance band corresponding to the C-Cl bond in 4-methoxybenzyl chloride.

Increase in intensity of new absorbance bands characteristic of the newly formed C-Mg bond and other vibrational modes of the this compound molecule. nih.gov

The ability to monitor these changes in real-time provides detailed mechanistic insights and ensures safer reaction control. mt.com

Reaction Monitoring using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the in-depth analysis of chemical reactions. nih.govchemrxiv.org Its non-invasive nature allows for the monitoring of reaction kinetics and the identification of various species present in the reaction mixture without altering the system. nih.govnih.gov Online and in-situ NMR setups, where the reaction mixture flows through the NMR spectrometer, have been successfully employed to study Grignard reactions. nih.govresearchgate.net

In the context of this compound, ¹H NMR spectroscopy can be used to follow the reaction progress by observing the changes in the chemical shifts of the benzylic protons and the aromatic protons. The formation of the Grignard reagent leads to characteristic upfield shifts of the protons adjacent to the magnesium-bearing carbon. This technique is capable of providing quantitative data on the concentration of the Grignard reagent and any byproducts formed. researchgate.net

Challenges such as the presence of solid magnesium and the exothermic nature of the reaction can make online NMR measurements difficult. nih.gov However, advancements in flow NMR systems and data processing techniques are overcoming these hurdles, providing robust analytical results even under harsh conditions. nih.govchemrxiv.org Stopped-flow benchtop NMR systems, for instance, offer a convenient way to acquire quantitative reaction monitoring data by circumventing issues associated with continuous-flow analysis. rsc.org

Mass Spectrometry Techniques for Investigating Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in identifying and characterizing reaction intermediates and final products, even at very low concentrations.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Organometallic Species

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and non-volatile compounds, including organometallic species. youtube.comnih.gov ESI-MS allows for the transfer of ions from solution to the gas phase with minimal fragmentation, preserving the structure of the analyte. nih.govupce.cz This makes it an invaluable tool for studying organometallic complexes and reaction intermediates. upce.cz

In the study of this compound, ESI-MS can be used to detect the Grignard reagent itself, as well as any aggregates or complexes it may form in solution. researchgate.net The technique is sensitive enough to identify short-lived reactive intermediates involved in catalytic reactions. upce.cz The analysis of organometallic compounds by ESI-MS can be complex due to the potential for adduct formation and polymerization, but it provides crucial information about the species present in the reaction mixture. nih.gov The isotopic distribution patterns observed in the mass spectrum can help confirm the presence of magnesium and chlorine atoms in the detected ions. researchgate.net

High-Resolution Mass Spectrometry (HRMS) in Reaction Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. utmb.edunih.gov This capability is crucial for unambiguously identifying unknown intermediates and products in complex reaction mixtures. nih.gov HRMS is often used to distinguish between species with the same nominal mass but different elemental formulas.

For the investigation of reaction pathways involving this compound, HRMS can provide definitive identification of products and byproducts. For example, in a reaction where this compound is used as a nucleophile, HRMS can confirm the elemental composition of the resulting alcohol after quenching the reaction. It can also help in identifying any side products that might give clues about alternative reaction pathways. While some organometallic complexes may undergo ligand dissociation under HRMS conditions, the technique remains a powerful tool for characterization, often complementing data from other analytical methods like elemental analysis. researchgate.net

Chromatographic and Other Separation Methodologies for Complex Reaction Mixtures in Research Context

Given the complexity of reaction mixtures involving Grignard reagents, which can contain the starting halide, the Grignard reagent, coupling products, and other byproducts, separation techniques are essential for accurate analysis. nih.gov

Chromatographic methods, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are widely used to separate the components of a reaction mixture before their detection and quantification. nih.govnih.gov For the analysis of a quenched reaction mixture of this compound, GC or HPLC can be used to separate the desired product (e.g., an alcohol formed after reaction with a carbonyl compound) from unreacted starting materials and byproducts like bibenzyl derivatives that may arise from Wurtz coupling. researchgate.netgoogle.com

The choice of chromatographic method depends on the volatility and polarity of the compounds to be separated. For instance, after derivatization, GC can be suitable for analyzing the volatile products. HPLC is often preferred for less volatile or thermally sensitive compounds. nih.gov The separated components are typically identified and quantified using detectors such as a Flame Ionization Detector (FID) for GC or a Diode-Array Detector (DAD) or a mass spectrometer for HPLC. mdpi.comresearchgate.net These separation techniques, when coupled with powerful detection methods, provide a comprehensive picture of the reaction outcome, which is vital for optimizing reaction conditions and understanding the underlying chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the analysis of volatile and thermally stable compounds, making it highly suitable for the characterization of many products derived from this compound reactions. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.

In the context of this compound chemistry, GC-MS is instrumental in identifying the main products, potential byproducts, and impurities in a reaction mixture. For instance, in the reaction of this compound with an ester, the expected tertiary alcohol product can be separated from unreacted starting materials and side products such as the Wurtz coupling product, 1,2-bis(4-methoxyphenyl)ethane (4,4'-dimethoxybibenzyl).

A typical GC-MS analysis involves injecting a small sample of the worked-up reaction mixture into the GC, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. The column's stationary phase interacts differently with the various components of the mixture, causing them to separate based on their boiling points and polarities. As each component elutes from the column, it enters the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically by electron ionization (EI). This process fragments the molecules into a unique pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. By comparing the obtained mass spectrum with a library of known spectra, the identity of the compound can be determined with a high degree of confidence.

For example, in the synthesis of N-(4-methoxybenzyl)undec-10-enamide, a compound with structural similarities to potential products of this compound reactions, mass spectrometry was used for characterization. The analysis would show a characteristic molecular ion peak corresponding to the mass of the compound, which for N-(4-methoxybenzyl)undec-10-enamide is found at an m/z of 304.23 (M+H)⁺, confirming its molecular formula of C₁₉H₂₉NO₂. nih.gov

Furthermore, a predicted GC-MS spectrum for the trimethylsilyl (B98337) (TMS) derivative of 4-methoxybenzyl alcohol, a related compound, indicates expected fragmentation patterns that can be useful for identifying similar structures in reaction mixtures. hmdb.ca The purity of the product can be assessed by the relative area of its peak in the gas chromatogram compared to the areas of other peaks corresponding to impurities.

Table 1: Illustrative GC-MS Parameters for Analysis of 4-Methoxybenzyl Derivatives

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

This table presents typical parameters and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique used for the separation, identification, and quantification of compounds in a mixture. Unlike GC-MS, HPLC is suitable for a wider range of compounds, including those that are non-volatile or thermally unstable, which are common in the realm of Grignard reaction products and intermediates.

In the study of reactions involving this compound, HPLC is particularly valuable for real-time reaction monitoring. By taking small aliquots from the reaction mixture at different time intervals, quenching them, and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of products. This allows for the precise determination of reaction endpoints and the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

A typical HPLC system consists of a high-pressure pump that forces a liquid solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). When a sample is injected into the system, its components travel through the column at different rates depending on their interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each separated component as it elutes.

For the analysis of compounds related to this compound, reversed-phase HPLC (RP-HPLC) is often the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a polar organic solvent like acetonitrile (B52724) or methanol.

A well-documented RP-HPLC method for the determination of the related genotoxic impurity, 4-methoxybenzyl chloride (4-MBC), in a pharmaceutical product provides a strong template for developing methods for this compound reaction products. orientjchem.org This method demonstrates the capability of HPLC to achieve excellent separation and quantification at very low levels. The method was validated according to ICH guidelines, ensuring its accuracy, precision, linearity, and robustness. orientjchem.org

Table 2: Example RP-HPLC Method Parameters for Analysis of 4-Methoxybenzyl Derivatives

| Parameter | Value |

| Column | Purospher STAR RP-18 endcapped (250 mm x 4.6 mm, 5 µm) or similar |

| Mobile Phase A | 0.1% v/v Ammonia in water, pH 8.5 adjusted with phosphoric acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-dependent mixture of A and B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

This table presents a typical set of parameters that would be optimized for a specific analysis.

The data obtained from HPLC analysis, such as retention times and peak areas, can be used to create a product profile of the reaction. This profile provides quantitative information about the yield of the desired product and the relative amounts of any byproducts or impurities. For example, in the reaction of this compound with benzaldehyde (B42025) to form 1-(4-methoxyphenyl)-2-phenylethanol, HPLC could be used to quantify the yield of the desired alcohol and to detect any unreacted benzaldehyde or the formation of the homocoupling product. sigmaaldrich.comnih.gov

Comparative Analysis and Future Research Directions for 4 Methoxybenzylmagnesium Chloride Chemistry

Comparison of 4-Methoxybenzylmagnesium Chloride Reactivity with Related Benzyl (B1604629) Grignard Reagents and Other Nucleophiles

The reactivity of a Grignard reagent is characterized by its dual nature as both a strong nucleophile and a base. quora.com The carbon-magnesium bond is highly polarized, rendering the benzylic carbon atom in this compound nucleophilic. wikipedia.org Its reactivity profile is significantly influenced by the electronic properties of substituents on the aromatic ring when compared to other benzyl Grignard reagents.

The methoxy (B1213986) (-OCH3) group at the para-position of the benzyl ring plays a crucial role in modulating the reactivity of this compound. This influence stems from a combination of inductive and resonance effects.

Inductive Effect (-I): The oxygen atom in the methoxy group is highly electronegative and withdraws electron density from the benzene (B151609) ring through the sigma bond. vaia.com

Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic ring, increasing electron density, particularly at the ortho and para positions. askfilo.com

Conversely, benzyl Grignard reagents bearing electron-withdrawing groups (EWGs), such as a nitro or cyano group, would exhibit decreased nucleophilicity. Research has shown that electron-donating groups (EDGs) on benzyl Grignard reagents can lead to slightly better yields in certain reactions compared to those with EWGs. nih.gov This difference in reactivity allows for tunable selectivity in competitive reaction scenarios. The increased basicity also means that it will more readily deprotonate acidic protons, a factor that must be considered in synthesis design. byjus.com

| Benzyl Grignard Reagent | Substituent Effect | Expected Relative Nucleophilicity |

|---|---|---|

| 4-Nitrobenzylmagnesium chloride | Strongly Electron-Withdrawing (-NO₂) | Lowest |

| 4-Chlorobenzylmagnesium chloride | Electron-Withdrawing (-Cl) | Low |

| Benzylmagnesium chloride | Neutral (-H) | Baseline |

| 4-Methylbenzylmagnesium chloride | Electron-Donating (-CH₃) | High |

| This compound | Strongly Electron-Donating (-OCH₃) | Highest |

The methoxy group is a well-established ortho, para-directing group in electrophilic aromatic substitution due to its powerful resonance effect. vaia.comaskfilo.com While the Grignard reagent itself does not typically undergo electrophilic substitution on its ring, the electronic influence of the methoxy group is paramount to the reactivity at the benzylic carbon.

A more subtle, yet potentially significant, influence is the role of chelation. The oxygen atom of the methoxy group, with its lone electron pairs, can act as a Lewis base and coordinate to the Lewis acidic magnesium center of the Grignard reagent. This intramolecular or intermolecular chelation can influence the aggregation state of the Grignard reagent in solution (e.g., the Schlenk equilibrium) and can play a role in the transition state of its reactions. wikipedia.org Such chelation can lock the conformation of the reagent, potentially leading to higher selectivity in reactions with chiral substrates or in catalyzed reactions by influencing the trajectory of the approaching electrophile. This directing effect is most pronounced when the substituent is at the ortho position, but para-substituents can still participate in intermolecular coordination.

Exploration of Novel Catalytic Systems and Chiral Ligands for Asymmetric Transformations

A significant frontier in Grignard chemistry is the development of catalytic asymmetric reactions to produce enantiomerically enriched products. Since the Grignard reagent itself is achiral, chirality must be introduced through an external agent, typically a chiral ligand that coordinates to the magnesium atom or to a co-catalyst.

Recent research has focused on designing sophisticated chiral ligands to achieve high stereocontrol in the addition of Grignard reagents to prochiral electrophiles like ketones and aldehydes. rsc.orgncert.nic.in For instance, new classes of biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) have been successfully developed for the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, affording chiral tertiary alcohols with high enantiomeric excess (up to 95% ee). rsc.orgrsc.org

Furthermore, copper(I) complexes paired with chiral ligands have emerged as powerful catalysts for novel transformations. One such example is the enantioselective dearomative alkylation of pyridine (B92270) derivatives with Grignard reagents, which provides access to valuable chiral dihydro-4-pyridones. acs.org While not specific to this compound, these systems demonstrate the principle and potential for its application in complex asymmetric synthesis. The development of ligands that can effectively harness the electronic properties of the methoxy substituent is a promising area for future research.

| Catalytic System / Ligand Type | Transformation | Key Feature | Reference |

|---|---|---|---|

| Biaryl Ligands from 1,2-DACH | Asymmetric addition to ketones | Enables modular construction of chiral tertiary alcohols. | rsc.orgrsc.org |

| N,N,O-Tridentate Chiral Ligands | Asymmetric addition to ketones | Utilizes a single metal center for stereocontrol. | rsc.org |

| Copper(I) / Chiral Phosphine Ligand | Dearomative addition to pyridinium (B92312) ions | Overcomes fast, non-catalyzed background reactions. | acs.org |